Scaffold-Class Differentiation: Thiazole-Acetyl vs. Thiophene-Ureido Core Determines Kinase Targeting Profile
The target compound features a 2-aminothiazole core with a 5-acetyl substituent, placing it within the heteroaryl thiazole class explicitly claimed for Raf kinase inhibition in WO2009006404A2. In contrast, the frequently conflated TPCA-1 possesses a 2-ureidothiophene-3-carboxamide core claimed for IKK-2 inhibition [1]. This scaffold divergence dictates the ATP-binding pocket complementarity: thiazole-based Raf inhibitors typically engage the hinge region via the aminothiazole N and NH, whereas thiophene-ureido IKK inhibitors use the urea moiety for a distinct hydrogen-bond network [2]. The 4-trifluoromethylphenyl substituent (Hammett σₚ = +0.54) versus the 4-fluorophenyl of TPCA-1 (σₚ = +0.06) introduces an additional ~0.5-unit electronic difference at the para position, modulating π-stacking with the kinase hydrophobic pocket [3]. Procurement of the wrong CAS number (507475-17-4) thus introduces a different scaffold, different substituent electronics, and a different primary kinase target—compromising experimental reproducibility.
| Evidence Dimension | Scaffold class and primary kinase target claim |
|---|---|
| Target Compound Data | 2-Aminothiazole-5-acetyl with 4-CF₃-phenyl; claimed as Raf kinase inhibitor in WO2009006404A2 and WO2010078408A1 |
| Comparator Or Baseline | TPCA-1: 2-Ureidothiophene-3-carboxamide with 4-F-phenyl; claimed as IKK-2 inhibitor; IC50(IKK-2) = 17.9 nM |
| Quantified Difference | Different heterocycle (thiazole vs. thiophene); different C-5/C-3 substituent (acetyl vs. carboxamide); different aryl para substituent (CF₃ vs. F; Δσₚ ≈ +0.48); different patent-assigned primary target (Raf vs. IKK-2) |
| Conditions | Structural comparison based on SMILES, patent claims, and Hammett substituent constants |
Why This Matters
Purchasing TPCA-1 (CAS 507475-17-4) instead of CAS 478259-73-3 introduces a scaffold-class error that alters the primary kinase target, hydrogen-bond pharmacophore, and electronic properties—invalidating any structure-activity relationship or target-engagement conclusion.
- [1] Patent WO2009006404A2. Heterocyclic Compounds Useful as Raf Kinase Inhibitors. Compound QOVWUFYVARTOOR-UHFFFAOYSA-N (CAS 478259-73-3) explicitly depicted. Patent WO2010078408A1. Heteroaryl Compounds Useful as Raf Kinase Inhibitors. Sigma-Aldrich. TPCA-1 (CAS 507475-17-4) Product Page: IKK-2 inhibitor IC50 = 17.9 nM. View Source
- [2] J Pharmacol Exp Ther. 2005 Mar;312(3):934-944. Podolin PL et al. Attenuation of Murine Collagen-Induced Arthritis by TPCA-1. TPCA-1 IC50(IKK-2) = 17.9 nM; >22-fold selectivity over IKK-1; >550-fold over other kinases. View Source
- [3] Hammett Substituent Constants: σₚ(CF₃) = +0.54; σₚ(F) = +0.06. Hansch C, Leo A, Taft RW. Chem Rev. 1991;91:165–195. Molaid page for CAS 478259-73-3. View Source
